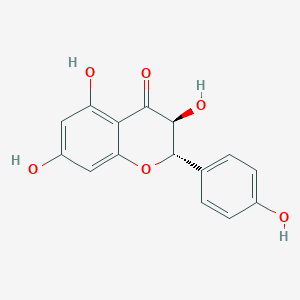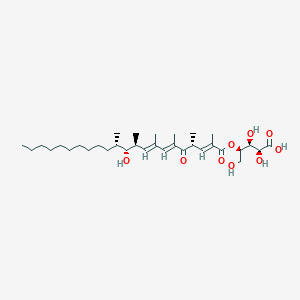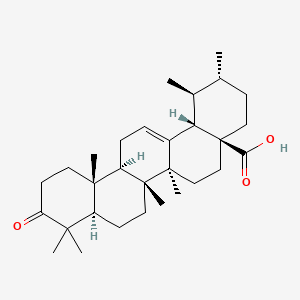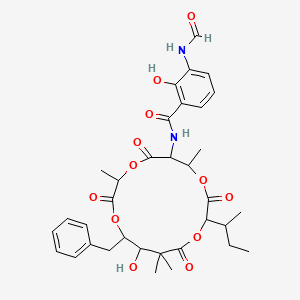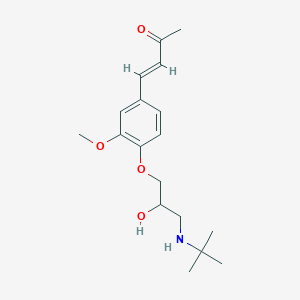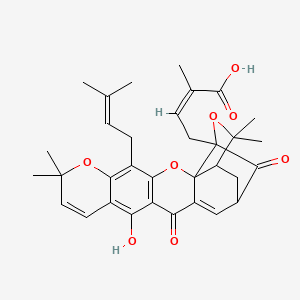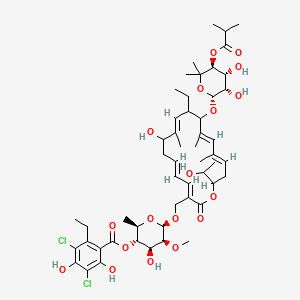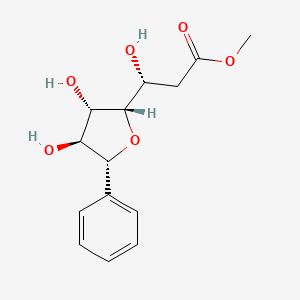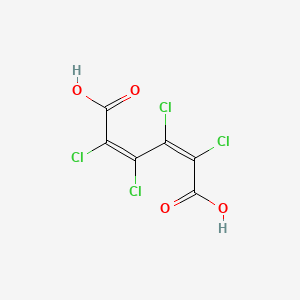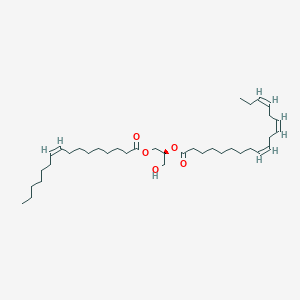![molecular formula C11H20N2O4Pt+2 B1241161 (SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)
(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miboplatin is a platinum coordination entity and a member of pyrrolidines. It has a role as an antineoplastic agent.
Scientific Research Applications
Tumor-Inhibiting Properties
Platinum(II) complexes with aminoalcohol ligands, such as those similar in structure to the queried compound, have been investigated for their potential as cytotoxic agents against tumors. These complexes exhibit a pH-dependent reaction rate with nucleotides like guanosine 5'-monophosphate, which is a model for DNA interaction. This interaction is believed to correlate directly with cytotoxicity. Studies have utilized techniques like micellar electrokinetic chromatography and nuclear magnetic resonance to examine the ligand binding and transformation processes of these compounds (Schluga et al., 2005).
Antitumor Drug Development
Research has been conducted on developing radiolabelled antitumor drugs using platinum, similar to the queried compound. These drugs, synthesized from radionuclides of platinum, have shown potential in animal experimentation for their antitumor properties, indicating a promising avenue for cancer treatment (Suwa et al., 1992).
Platinum Complexes in Cancer Treatment
Studies on various platinum(II) complexes, including those with cyclobutane structures, have explored their application in cancer treatment. These complexes show significant in vitro antitumor activity, indicating their potential effectiveness against certain types of cancer cells (Galanski et al., 2003).
properties
Product Name |
(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum |
|---|---|
Molecular Formula |
C11H20N2O4Pt+2 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
cyclobutane-1,1-dicarboxylic acid;platinum(2+);[(2R)-pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/t;5-;/m.1./s1 |
InChI Key |
XXUHLUDUCZQMDI-UTYJZAQGSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)O)C(=O)O.[Pt+2] |
Canonical SMILES |
C1CC(NC1)CN.C1CC(C1)(C(=O)O)C(=O)O.[Pt+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



